N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, a trifluoromethylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a nitrile under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the imidazole ring.
Formation of the Thioacetamide Linkage: The final step involves the reaction of the intermediate compound with 4-chlorophenyl isothiocyanate to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and high-throughput screening methods can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and imidazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, resulting in the formation of amines or reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a more potent and selective compound compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O2S/c1-34-21-11-5-16(6-12-21)22-14-30-24(32(22)20-4-2-3-17(13-20)25(27,28)29)35-15-23(33)31-19-9-7-18(26)8-10-19/h2-14H,15H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKAUABCENDRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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